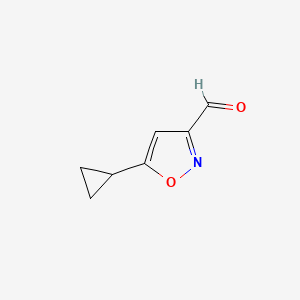

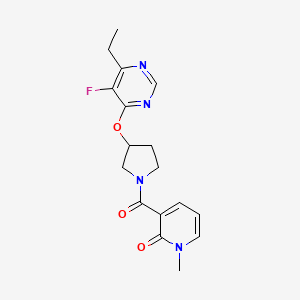

![molecular formula C23H21N3O3S B2498170 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1788561-89-6](/img/structure/B2498170.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which are core components of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, can be achieved through various methods. A notable approach includes the (bromodimethylsulfonium) bromide-catalyzed one-pot multicomponent reaction, which allows for the efficient synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridines (Venkatesham, Manjula, & Rao, 2011). Another method involves copper-catalyzed nucleophilic addition to N-acyliminium ions derived from N-benzyloxycarbonylamino sulfones, facilitating C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine (Park & Jun, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, is characterized by the presence of a fused ring system that contributes to its chemical stability and reactivity. Rhodium-catalyzed direct bis-cyanation of arylimidazo[1,2-α]pyridine via double C-H activation has been demonstrated, highlighting the molecule’s ability to undergo functionalization at specific sites (Zhu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives are diverse. For instance, an efficient method for the synthesis of novel sulfonic cytosine derivatives based on the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with isocyanates demonstrates the compound's versatility in forming heterocyclic sulfones with potential antiviral activity (Solomyannyi et al., 2019).

Physical Properties Analysis

The physical properties of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Ionic liquid-mediated reactions offer a green and efficient medium for the synthesis of related compounds, indicating a favorable profile for various organic transformations (Sudhan et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity towards nucleophiles and electrophiles, are integral to its application in organic synthesis. The use of N-methylimidazole-catalyzed synthesis pathways illustrates the compound's reactivity, enabling the formation of carbamates via the Lossen rearrangement, a process that underscores the chemical versatility and reactivity of the imidazo[1,2-a]pyridine scaffold (Yoganathan & Miller, 2013).

Applications De Recherche Scientifique

Scientific Research Applications of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide

Synthesis and Building Blocks in Organic Chemistry

This compound has been utilized in the field of organic chemistry, particularly in the synthesis of novel heterocyclic compounds. Darweesh et al. (2016) demonstrated its use in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting its utility as a versatile building block for constructing novel heterocycles pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016). Furthermore, the compound's role in the synthesis of various heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole ring systems, has been noted, with applications in studying structure-activity relationships and potential analgesic/anti-inflammatory effects (Shaaban et al., 2008).

Antimicrobial and Cytotoxic Activities

The compound has shown promise in the field of medicinal chemistry. A study by Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety and evaluated their antimicrobial activities, revealing that some derivatives exhibited significant activity exceeding that of reference drugs (Alsaedi et al., 2019). Additionally, Vilchis-Reyes et al. (2010) synthesized 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives and assessed their cytotoxic and CDK inhibitor activities, providing insights into structure-activity relationships for the development of more effective and selective inhibitors (Vilchis-Reyes et al., 2010).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXBJGNCDRBTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)

![5-{[(2R,3R,4R,5R,6R)-4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}pentanoic acid](/img/structure/B2498105.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)